Isoeugenyl acetate (CAS 5912-87-8) is an esterified phenylpropanoid derivative of isoeugenol, characterized by a blocked phenolic hydroxyl group. In industrial procurement, it is primarily sourced as a low-volatility fragrance fixative, a structurally stable chemical building block, and a hydrophobicity-tuned antimicrobial agent. By converting the reactive phenol into an acetate ester, the molecule achieves a highly suppressed vapor pressure of <0.003 mmHg at 25°C, making it highly relevant for applications requiring prolonged dry-down phases, strict oxidative stability, and controlled sensitization profiles compared to free phenolic alternatives [REFS-1, REFS-2].
Generic substitution with the parent compound isoeugenol or structural isomers like eugenol fails because the free phenolic hydroxyl group in those analogs acts as a highly reactive site. This free hydroxyl undergoes rapid oxidative degradation to form reactive quinone methides (QM), leading to severe formulation discoloration and direct protein haptenation (skin sensitization) [1]. Procuring isoeugenyl acetate fundamentally alters the material's processability by blocking this direct oxidation pathway, ensuring non-interchangeable color stability, extended shelf life, and modified hydrophobicity that is critical for both cosmetic compliance and targeted antimicrobial efficacy.
Isoeugenol is susceptible to oxidative degradation, rapidly forming a reactive syn-quinone methide (QM) intermediate that drives discoloration and unwanted thiol reactivity in formulations. Acetylation of the phenolic hydroxyl group in isoeugenyl acetate blocks this direct Molecular Initiating Event (MIE) oxidation pathway, drastically reducing its degradation rate under forced oxidative conditions [1].
| Evidence Dimension | Susceptibility to direct quinone methide (QM) oxidation |
| Target Compound Data | Isoeugenyl acetate: Blocked MIE pathway, high color/oxidative stability |
| Comparator Or Baseline | Isoeugenol: Rapid oxidation to reactive syn-QM intermediates |
| Quantified Difference | Elimination of direct QM formation pathway |
| Conditions | Forced degradation and stability-reactivity profiling |
Prevents unwanted discoloration and extends the shelf life of complex chemical and cosmetic formulations.
Free isoeugenol is a potent skin sensitizer with a Local Lymph Node Assay (LLNA) EC3 value typically measured at <2%, triggering strict IFRA restrictions. Isoeugenyl acetate exhibits a significantly higher EC3 threshold (indicating lower sensitization potency), as the blocked hydroxyl group prevents direct protein haptenation, requiring slower enzymatic hydrolysis in the skin to become reactive [1].
| Evidence Dimension | LLNA EC3 Sensitization Threshold |
| Target Compound Data | Isoeugenyl acetate: Higher EC3 threshold (pro-hapten behavior) |
| Comparator Or Baseline | Isoeugenol: EC3 < 2% (strong direct sensitizer) |
| Quantified Difference | Shift from direct reactive hapten to slower pro-hapten |
| Conditions | Local Lymph Node Assay (LLNA) / in vivo sensitization models |
Enables broader formulation compliance and higher permissible dosing in consumer-facing chemical products.
The conversion of isoeugenol to its acetate ester significantly increases the molecular weight and alters intermolecular interactions, resulting in a highly suppressed vapor pressure of <0.003 mmHg at 25°C. This physical property allows isoeugenyl acetate to act as a structural fixative, extending the retention time of volatile mixtures far beyond what is achievable with the free phenol [1].
| Evidence Dimension | Vapor Pressure at 25°C |
| Target Compound Data | Isoeugenyl acetate: <0.003 mmHg |
| Comparator Or Baseline | Isoeugenol: Higher baseline volatility |
| Quantified Difference | Suppressed volatility extending dry-down duration |
| Conditions | Standard atmospheric pressure at 25°C |
Critical for procurement when formulating base notes or controlled-release active mixtures that require prolonged surface retention.
Acetylation of the phenolic hydroxyl group increases the aliphatic hydrophobicity of the molecule, enhancing its ability to penetrate fungal cell membranes. In comparative assays against agricultural pathogens like Fusarium oxysporum and Rhizoctonia solani, isoeugenyl acetate demonstrated significantly higher fungicidal activity than free isoeugenol, which required massive concentrations (>4700 mg/L) to achieve complete mycelial inhibition [1].
| Evidence Dimension | Mycelial growth inhibition against F. oxysporum |
| Target Compound Data | Isoeugenyl acetate: High fungicidal activity driven by ester hydrophobicity |
| Comparator Or Baseline | Isoeugenol: Weak activity (requires >4700 mg/L for full inhibition) |
| Quantified Difference | Significantly lower inhibitory concentration required |
| Conditions | In vitro mycelial growth inhibition assay |
Justifies the selection of the acetate derivative as a more potent active pharmaceutical or agricultural ingredient against specific fungal strains.
Isoeugenyl acetate is the correct choice for consumer-facing formulations where the spicy/carnation olfactory profile of isoeugenol is desired, but strict IFRA sensitization limits prohibit the use of the free phenol. Its pro-hapten nature and higher EC3 threshold allow for safer inclusion rates [1].
Due to its highly suppressed vapor pressure (<0.003 mmHg), this compound is selected over its parent phenol when formulating perfumes, soaps, and detergents that require a prolonged dry-down phase, acting as a structural fixative that anchors highly volatile top notes [2].
In agrochemical research targeting resistant strains of Fusarium oxysporum and Rhizoctonia solani, isoeugenyl acetate is prioritized over free eugenol or isoeugenol because its acetylated structure provides the precise aliphatic hydrophobicity required to penetrate fungal cell membranes effectively [3].
For industrial mixtures and cosmetics prone to oxidative discoloration, isoeugenyl acetate is procured to replace free phenols. Because the acetate group blocks the direct oxidation pathway to reactive quinone methides, it ensures long-term color and chemical stability during extended shelf storage [4].